molecular formula C13H19NO B184554 (1R,2R)-2-(benzylamino)cyclohexanol CAS No. 141553-09-5

(1R,2R)-2-(benzylamino)cyclohexanol

Cat. No. B184554
M. Wt: 205.3 g/mol
InChI Key: NJNCYFUGUYIMEQ-CHWSQXEVSA-N
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Description

“(1R,2R)-2-(benzylamino)cyclohexanol” is a chemical compound with the CAS Number: 141553-09-5 . It has a molecular weight of 205.3 and its molecular formula is C13H19NO .


Physical And Chemical Properties Analysis

“(1R,2R)-2-(benzylamino)cyclohexanol” is a solid at room temperature . It has a melting point of 67-70°C . The compound has a density of 1.1±0.1 g/cm³, a boiling point of 339.2±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

  • Scalable Preparation of Optically Pure Trans-2-Aminocyclohexanols : An efficient process was developed for the scalable preparation of optically pure trans-2-aminocyclohexanols, including (1R,2R)-trans-2-(benzylamino)cyclohexanol. This process utilized hot water to promote aminolysis and was applied to large-scale preparations (Xue et al., 2014).

  • Synthesis and Resolution of Racemic Trans-2-(N-Benzyl)Amino-1-Cyclohexanol : The synthesis and resolution of racemic trans-2-(N-Benzyl)amino-1-cyclohexanol involved the use of mandelic acid. The study highlighted the importance of enantiopure amino alcohols and intermediates in various chemical syntheses (Schiffers & Bolm, 2008).

  • New Reagent for Optical Resolution of Ketones : A study introduced a new reagent, (1R, 2R, 5R)-5-methyl-2-(1-mercapto-1-methylethy)-cyclohexanol, for the optical resolution of ketones, demonstrating its use in efficient asymmetric transformations (Solladié & Lohse, 1993).

  • Catalyst in Asymmetric Aldehyde–Ketone or Ketone–Ketone Aldol Reactions : A novel chiral 1,2-diaminocyclohexane derivative, related to (1R,2R)-2-(benzylamino)cyclohexanol, was synthesized and applied as a catalyst in aldol reactions between ketones and aryl aldehydes, showing high yields and enantioselectivity (Xu, Li, & Gou, 2013).

  • Synthesis of Benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate : This compound, an intermediate for CCR2 antagonists, was synthesized with a key step involving iodolactamization, demonstrating the utility of cyclohexanol derivatives in pharmaceutical synthesis (Campbell et al., 2009).

  • Separation of Branched Fatty Acids : A study utilized (1R,2R)-2-(2,3-Anthracenedicarboximido)cyclohexanol as a sensitive chiral fluorescent reagent for separating branched fatty acids, showing its application in analytical chemistry (Akasaka & Ohrui, 1999).

  • Crystal Structures of Related Compounds : The study on the crystal structures of (1S,2R)-2-(benzylamino)cyclohexylmethanol and related compounds provided insights into their chemical properties, relevant for pharmaceutical applications (Kimino & Fujii, 2013).

  • Catalytic Material for Asymmetric Reactions : The incorporation of trans-(1R,2R)-diaminocyclohexane into the framework of mesoporous silica was studied for its potential in asymmetric catalysis, indicating applications in green chemistry and catalysis (Jiang et al., 2006).

Safety And Hazards

The safety information available indicates that “(1R,2R)-2-(benzylamino)cyclohexanol” has a GHS07 pictogram and the signal word “Warning” is associated with it . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(1R,2R)-2-(benzylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNCYFUGUYIMEQ-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(benzylamino)cyclohexanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Mai, C Schneider - Chemistry–A European Journal, 2007 - Wiley Online Library
The scandium–bipyridine‐catalyzed enantioselective addition of anilines and O‐alkyl hydroxylamines to meso‐epoxides has been optimized and extended to a broad range of …
F Fang - 2013 - search.proquest.com
Oxazolidinones are known as a new class of antibacterial agents. In our group, the 4, 5-disubstituted oxazolidinones have been previously identified to exhibit high affinity for the T box …
Number of citations: 1 search.proquest.com

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